2-氨基-2-(4-甲氧基苯基)乙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

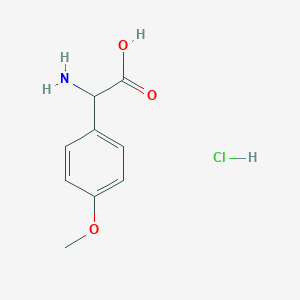

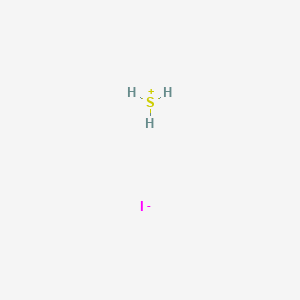

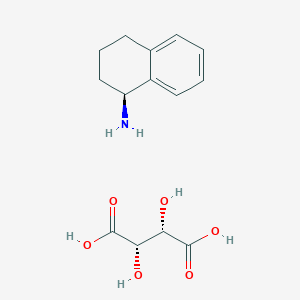

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride, also known as AMINO-(4-METHOXY-PHENYL)-ACETIC ACID HCL, is a chemical compound with the molecular formula C9H12ClNO3 . It has a molecular weight of 217.65 .

Molecular Structure Analysis

The InChI code for 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is 1S/C9H11NO3.ClH/c1-13-7-4-2-6 (3-5-7)8 (10)9 (11)12;/h2-4H,5,10H2,1H3, (H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is a solid at room temperature . It has a predicted boiling point of 339.5±37.0 °C and a predicted density of 1.246±0.06 g/cm3 . The compound’s pKa is predicted to be 2.09±0.10 , suggesting that it can act as an acid in solution.科学研究应用

环境影响和退化

2-氨基-2-(4-甲氧基苯基)乙酸盐酸盐,作为与各种酚类和有机酸相关的化合物,可能参与环境过程,特别是涉及相关化合物的降解。研究已经强调了高级氧化过程(AOPs)在降解类似对乙酰氨基酚(ACT)的化合物从水介质中的重要性。降解途径、副产物的生物毒性以及这些过程的潜在环境影响已经得到广泛研究。这些见解可能与理解与2-氨基-2-(4-甲氧基苯基)乙酸盐酸盐相关的化合物的环境行为和处理相关(Qutob et al., 2022)。

农药行业废水处理

在农药生产背景下,该化合物的相关性不容忽视。农药行业废水含有各种有毒污染物,构成了重要的环境威胁。已经研究了高级处理过程,如生物/颗粒活性炭处理过程的组合,以评估其从废水中去除这些污染物的效率。从这些研究中获得的理解对于管理相关化合物的环境影响可能至关重要(Goodwin et al., 2018)。

在工业过程中的作用

2-氨基-2-(4-甲氧基苯基)乙酸盐酸盐在相关有机酸中的存在突显了其在工业过程中的潜在应用。例如,有机酸主要用于油气作业中的酸化操作,主要用于去除地层损伤和溶解钻井泥浆滤饼。了解这些酸的作用、限制和进展可以为相关化合物的潜在工业应用提供见解(Alhamad et al., 2020)。

化学合成和结构研究

该化合物可能参与各种化学结构的合成。例如,氯醛与取代苯胺的反应已经显示形成各种重要的化学结构。了解这些产物的合成途径和结构特性可以为相关化合物的化学行为和潜在应用提供宝贵见解(Issac & Tierney, 1996)。

药理学意义

尽管排除了直接药物使用和剂量信息,但了解更广泛的药理学格局可能是有价值的。2-氨基-2-(4-甲氧基苯基)乙酸盐酸盐及其相关化合物可能具有潜在的药理学意义,正如在癌症治疗中对2-氨基-2-[2-(4-辛基苯基)]-1,3-丙二醇盐酸盐(FTY720)的抗肿瘤和抗血管生成作用的广泛研究中所见(Zhang et al., 2013)。

安全和危害

The compound is classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

生化分析

Biochemical Properties

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzymatic activity of PTPN1, which affects downstream signaling pathways. This inhibition can lead to altered cellular responses, impacting processes such as insulin signaling, cell proliferation, and immune responses.

Cellular Effects

The effects of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its derivatives have been studied for their potential anticancer properties, showing the ability to inhibit the growth of cancer cells. Additionally, the compound’s antioxidant properties help protect cells from oxidative stress, which can lead to chronic diseases.

Molecular Mechanism

At the molecular level, 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with PTPN1 results in the inhibition of this enzyme, which subsequently affects insulin signaling pathways. This interaction highlights the compound’s potential in modulating biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it should be stored in a dark place, under an inert atmosphere, at room temperature to maintain its stability

Dosage Effects in Animal Models

The effects of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects. It is essential to determine the appropriate dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, its derivatives have been studied for their ability to inhibit the growth of cancer cells, indicating their involvement in metabolic pathways related to cell proliferation and survival

Transport and Distribution

The transport and distribution of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride within cells and tissues are critical for its activity. The compound is highly soluble and has a high gastrointestinal absorption rate. It is not a substrate for P-glycoprotein (P-gp) or an inhibitor for various cytochrome P450 enzymes, which suggests that it can be efficiently transported and distributed within the body.

属性

IUPAC Name |

2-amino-2-(4-methoxyphenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDELKJOVNVBXIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647083 |

Source

|

| Record name | Amino(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134722-07-9 |

Source

|

| Record name | Amino(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1-azaspiro[4.5]decane-2,8-dione](/img/structure/B174586.png)

![2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B174601.png)

![7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B174615.png)